molecular formula C9H16Cl2N4O B11819458 (6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride

(6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride

Cat. No.: B11819458
M. Wt: 267.15 g/mol
InChI Key: JXRHCCMIHSFDBL-UHFFFAOYSA-N
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Description

(6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using various halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine, bromine.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, often with the removal of oxygen atoms.

    Substitution: Substituted derivatives with halogen atoms or other functional groups.

Scientific Research Applications

(6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (6-morpholin-4-ylpyridazin-3-yl)methanol
  • (6-morpholin-4-ylpyridazin-3-yl)acetic acid
  • (6-morpholin-4-ylpyridazin-3-yl)ethylamine

Uniqueness

(6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c10-7-8-1-2-9(12-11-8)13-3-5-14-6-4-13;;/h1-2H,3-7,10H2;2*1H

InChI Key

JXRHCCMIHSFDBL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)CN.Cl.Cl

Origin of Product

United States

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